molecular formula C12H18N4O2 B2421188 tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2163343-18-6

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2421188
CAS No.: 2163343-18-6
M. Wt: 250.302
InChI Key: CKUFBOFYDLYEGL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.302 g/mol . This compound is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an aminopyrimidine moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

The synthesis of tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminopyrimidine Group: The aminopyrimidine moiety is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminopyrimidine group can undergo substitution reactions with electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(2-aminopyrimidin-4-yl)morpholine-4-carboxylate: This compound has a morpholine ring instead of an azetidine ring.

    tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the aminopyrimidine moiety.

    tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound has a cyano group instead of an aminopyrimidine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUFBOFYDLYEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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